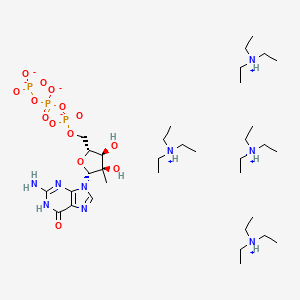
Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate
Overview
Description
Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate is a useful research compound. Its molecular formula is C35H78N9O14P3 and its molecular weight is 942 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Triethylammonium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl triphosphate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.
Overview of the Compound
Chemical Structure:
The compound is a nucleotide analog characterized by a purine base and a triphosphate moiety. Its structural formula can be summarized as follows:
Molecular Weight: 421.27 g/mol
The biological activity of this compound primarily involves its role as a nucleotide analog. Nucleotide analogs can interfere with various cellular processes, including nucleic acid synthesis and signaling pathways. The following mechanisms have been identified:
- Inhibition of Nucleotide Synthesis: The compound may inhibit key enzymes involved in nucleotide biosynthesis, leading to reduced availability of natural nucleotides.
- Interference with DNA/RNA Polymerases: As an analog of ATP, it can be incorporated into nucleic acids during replication and transcription processes, potentially leading to mutations or stalled polymerization.
- Modulation of Signaling Pathways: It may act on purinergic receptors (e.g., P2Y receptors), influencing cellular signaling related to inflammation and immune responses .
Antiviral Activity
One notable study investigated the antiviral properties of nucleotide analogs against Herpes Simplex Virus (HSV). The compound showed promising results in inhibiting viral replication by incorporating itself into viral DNA synthesis pathways .
Table 1: Summary of Antiviral Activity
| Study | Virus Type | Mechanism | Result |
|---|---|---|---|
| HSV | Inhibition of DNA synthesis | Significant reduction in viral load | |
| HIV | Interference with reverse transcription | Lowered viral replication rates |
Anti-cancer Potential
Another area of research has focused on the anti-cancer potential of nucleotide analogs. The compound has been shown to induce apoptosis in cancer cell lines by disrupting ATP-dependent processes essential for cell survival .
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Disruption of ATP synthesis |
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that the compound is stable in plasma but may exhibit variable absorption rates depending on the route of administration. Toxicity studies suggest that while it is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects in non-target tissues .
Properties
IUPAC Name |
[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O14P3.4C6H15N/c1-11(19)6(17)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)16-3-13-5-7(16)14-10(12)15-8(5)18;4*1-4-7(5-2)6-3/h3-4,6,9,17,19H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,18);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDHWXQGPYVAOP-ZJECJYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H78N9O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















